2-[4-(3-Chlorophenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine
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Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-YL]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Properties
Molecular Formula |
C21H22ClN5O2S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22ClN5O2S/c1-15-5-7-18(8-6-15)30(28,29)19-14-24-21(25-20(19)23)27-11-9-26(10-12-27)17-4-2-3-16(22)13-17/h2-8,13-14H,9-12H2,1H3,(H2,23,24,25) |
InChI Key |
GMKVTRGFOFKLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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